molecular formula C21H27F3N4O3 B2665816 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 2034506-91-5

1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea

Cat. No.: B2665816
CAS No.: 2034506-91-5
M. Wt: 440.467
InChI Key: NUXDWFGCIMLOOD-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a cyclopentyl ring, a dimethoxybenzyl moiety, and a trifluoromethyl-substituted pyrazole ring, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea typically involves multiple steps, starting from commercially available precursors. A general synthetic route might include:

    Formation of the Pyrazole Ring: The trifluoromethyl-substituted pyrazole can be synthesized via a cyclization reaction involving hydrazine derivatives and 1,1,1-trifluoroacetone under acidic or basic conditions.

    Attachment of the Ethyl Linker: The pyrazole ring can then be alkylated with an appropriate ethyl halide to introduce the ethyl linker.

    Formation of the Urea Linkage: The urea moiety can be introduced by reacting an isocyanate derivative with an amine precursor.

    Introduction of the Dimethoxybenzyl Group: The final step involves the alkylation of the urea derivative with 3,4-dimethoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy groups or the pyrazole ring under strong oxidizing conditions.

    Reduction: Reduction reactions can target the urea linkage or the aromatic rings, depending on the reagents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, particularly at the positions ortho to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (chlorine, bromine) and Friedel-Crafts catalysts (aluminum chloride).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: Investigating its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Exploring its potential as a therapeutic agent for diseases such as cancer, inflammation, or neurological disorders.

    Industry: Potential use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is not fully understood but may involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group and pyrazole ring are known to enhance binding affinity and specificity, potentially leading to modulation of signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-3-(3,4-dimethoxybenzyl)urea: Lacks the pyrazole and trifluoromethyl groups, potentially resulting in different biological activity.

    1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea: Lacks the cyclopentyl and dimethoxybenzyl groups, which may affect its chemical properties and applications.

    3,4-dimethoxybenzyl-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea: Lacks the cyclopentyl group, potentially altering its stability and reactivity.

Uniqueness

The unique combination of functional groups in 1-cyclopentyl-3-(3,4-dimethoxybenzyl)-1-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

1-cyclopentyl-3-[(3,4-dimethoxyphenyl)methyl]-1-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27F3N4O3/c1-30-17-8-7-15(13-18(17)31-2)14-25-20(29)28(16-5-3-4-6-16)12-11-27-10-9-19(26-27)21(22,23)24/h7-10,13,16H,3-6,11-12,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXDWFGCIMLOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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